molecular formula C18H24N2O3S B2823406 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}PROPANAMIDE CAS No. 1325706-96-4

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}PROPANAMIDE

Cat. No.: B2823406
CAS No.: 1325706-96-4
M. Wt: 348.46
InChI Key: DCCOONOAPBWZCD-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an isoxazole ring, a thiophene ring, and a tetrahydropyran ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}PROPANAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Tetrahydropyran Ring: This can be synthesized through a ring-closing reaction, such as a ring-closing metathesis.

    Amide Bond Formation: The final step involves the coupling of the isoxazole derivative with the thiophene-tetrahydropyran derivative using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the amide bond or the isoxazole ring.

    Substitution: Substitution reactions might occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}PROPANAMIDE may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and thiophene rings might play a role in binding to the target, while the amide bond could influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylisoxazol-4-yl)-N-((4-(phenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
  • 3-(3,5-dimethylisoxazol-4-yl)-N-((4-(furan-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Uniqueness

The presence of the thiophene ring in 3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}PROPANAMIDE may confer unique electronic properties and potential biological activities compared to its analogs with different aromatic rings.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-13-15(14(2)23-20-13)5-6-17(21)19-12-18(7-9-22-10-8-18)16-4-3-11-24-16/h3-4,11H,5-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCOONOAPBWZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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